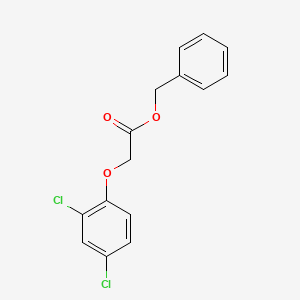

N-benzyl-4-nitro-N-2-pyridinylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, cyclodehydration, and the use of hydrazides for constructing complex heterocyclic structures. For example, Berezin et al. (2014) describe a route to benzo- and pyrido-fused 1,2,4-triazinyl radicals involving the N'-(2-nitroarylation) of N'-(het)arylhydrazides, which might provide insights into similar methodologies applicable for synthesizing compounds like N-benzyl-4-nitro-N-2-pyridinylbenzamide (Berezin, Zissimou, Constantinides, Beldjoudi, Rawson, & Koutentis, 2014).

Molecular Structure Analysis

The structure of compounds containing similar functional groups has been determined using X-ray crystallography, demonstrating how intramolecular hydrogen bonding and dihedral angles between functional groups influence the overall molecular conformation. An example is the work by Pfaffenrot et al. (2012), where the structural details of a related compound were elucidated (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can vary significantly depending on the functional groups present. For instance, Park et al. (2001) studied the photochemical behavior of related compounds, revealing how photoreaction pathways could be influenced by the presence of specific substituents and the role of radical intermediates in cyclization mechanisms (Park, Jung, Kim, Kim, Song, & Kim, 2001).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. For example, the crystal structure analysis provides insights into the packing, hydrogen bonding interactions, and the overall stability of the compound in solid state.

Chemical Properties Analysis

The chemical properties, including reactivity towards different classes of reagents, stability under various conditions, and the ability to undergo specific transformations, are vital for applications in synthesis and material science. The study by Um et al. (2006) on the reactivity of related compounds with pyridines offers a glimpse into the nuanced chemical behavior that could be expected from this compound (Um, Hwang, Baek, & Park, 2006).

Safety and Hazards

Sigma-Aldrich provides “N-benzyl-4-nitro-N-2-pyridinylbenzamide” to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the retrieved data.

Mechanism of Action

Target of Action

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide, also known as Oprea1_173300, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Mycobacterium tuberculosis is the primary target of this compound, and it plays a crucial role in causing tuberculosis, a major cause of death worldwide .

Mode of Action

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development , suggesting that the compound likely interacts with specific proteins or enzymes in the bacterium to exert its anti-tubercular effect.

Result of Action

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide exhibits significant anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of bacterial growth, thereby exerting its anti-tubercular effect.

Biochemical Analysis

Biochemical Properties

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .

Cellular Effects

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and thus influencing the biochemical pathways they regulate . These interactions can lead to downstream effects on gene expression, further impacting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, its stability in different conditions can affect its efficacy and the duration of its impact on cells . Long-term studies in vitro and in vivo have provided insights into how its effects evolve over time.

Dosage Effects in Animal Models

The effects of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining its potential therapeutic applications and safety.

Metabolic Pathways

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of cells . These interactions can have significant implications for cellular energy production and other metabolic functions.

Transport and Distribution

The transport and distribution of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide within cells and tissues are critical for its activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting its efficacy and potential side effects.

Subcellular Localization

N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name |

N-benzyl-4-nitro-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(16-9-11-17(12-10-16)22(24)25)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWXAVQFYYHOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)

![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)